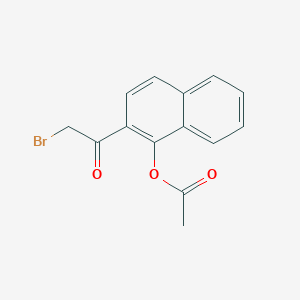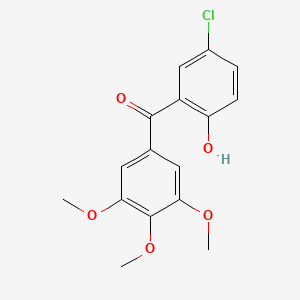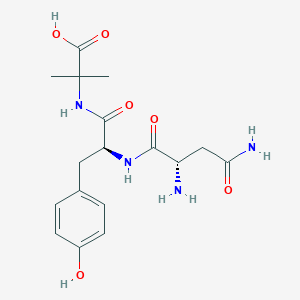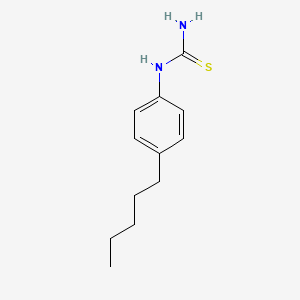
2-(Bromoacetyl)naphthalen-1-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Bromoacetyl)naphthalen-1-yl acetate is an organic compound with the molecular formula C14H11BrO3. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both bromoacetyl and acetate functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromoacetyl)naphthalen-1-yl acetate typically involves the bromination of naphthalene derivatives followed by acetylation. One common method includes the reaction of naphthalene with bromoacetyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then acetylated using acetic anhydride under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Bromoacetyl)naphthalen-1-yl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromoacetyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromoacetyl group can yield alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Amino or thio derivatives.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-(Bromoacetyl)naphthalen-1-yl acetate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 2-(Bromoacetyl)naphthalen-1-yl acetate involves its interaction with nucleophiles and electrophiles. The bromoacetyl group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The acetate group can also participate in esterification and hydrolysis reactions, further diversifying its reactivity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromoacetyl)naphthalene: Lacks the acetate group, making it less versatile in esterification reactions.
1-(Bromoacetyl)naphthalene: Positional isomer with different reactivity due to the location of the bromoacetyl group.
2-(Chloroacetyl)naphthalen-1-yl acetate: Similar structure but with a chloroacetyl group instead of bromoacetyl, leading to different reactivity and applications.
Uniqueness
Its ability to undergo multiple types of chemical reactions makes it a valuable compound in organic synthesis and materials science .
Propiedades
Número CAS |
828276-32-0 |
|---|---|
Fórmula molecular |
C14H11BrO3 |
Peso molecular |
307.14 g/mol |
Nombre IUPAC |
[2-(2-bromoacetyl)naphthalen-1-yl] acetate |
InChI |
InChI=1S/C14H11BrO3/c1-9(16)18-14-11-5-3-2-4-10(11)6-7-12(14)13(17)8-15/h2-7H,8H2,1H3 |
Clave InChI |
BSJOJBAFSNOWHK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=C(C=CC2=CC=CC=C21)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzamide, N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-2-nitro-](/img/structure/B14215238.png)


![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3,9-bis[4-(1-methylethyl)phenyl]-](/img/structure/B14215261.png)

![1,1'-[1,3-Phenylenedi(ethene-2,1-diyl)]bis[4-(decyloxy)benzene]](/img/structure/B14215274.png)

![Diethyl [acetyl(prop-2-en-1-yl)amino]propanedioate](/img/structure/B14215291.png)

![4-[(4-Nitroanilino)methylidene]pyridin-3(4H)-one](/img/structure/B14215317.png)
